6-(azepan-1-yl)-N,N'-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(azepan-1-yl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an azepane ring, two fluorophenyl groups, and a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of 4-fluoroaniline attack the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine core. The azepane ring is then introduced through a subsequent reaction with azepane under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives.
Scientific Research Applications
6-(azepan-1-yl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Azepanyl[1-(4-fluorobenzyl)-1H-tetrazol-5-yl]methyl)quinoline
- 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)acetamide
- [6-(1-Azepanyl)-3-pyridinyl]methanamine
Uniqueness
6-(azepan-1-yl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of an azepane ring, fluorophenyl groups, and a triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific research and industrial purposes .
Properties
Molecular Formula |
C21H22F2N6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N,4-N-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22F2N6/c22-15-5-9-17(10-6-15)24-19-26-20(25-18-11-7-16(23)8-12-18)28-21(27-19)29-13-3-1-2-4-14-29/h5-12H,1-4,13-14H2,(H2,24,25,26,27,28) |
InChI Key |
XAURXYOCPCAIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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